Scientific Field: Environmental Analysis and Methods.
Application Summary: This study focuses on the direct enantiomeric separation of hexythiazox enantiomers in the environment and vegetables.
Methods of Application: The method involves reverse-phase high-performance liquid chromatography (RP-HPLC).
Results: Hexythiazox enantiomers received a baseline separation on the Lux cellulose-3 column with a maximum resolution of R s = 2.09 (methanol/water) and R s = 2.74 (acetonitrile/water), respectively.
Scientific Field: Environmental Science and Pollution Research.
Application Summary: This research focuses on the residue dissipation, evaluation of processing factor, and safety assessment of hexythiazox residues during the drying of grape to raisin.
Methods of Application: The extraction method involved liquid-liquid extraction with ethyl acetate and dSPE cleanup with primary secondary amine (PSA).
Results: During the raisin making process, the dissipation of residue was evaluated and the processing factor (PF) was established for drying.
Scientific Field: Experimental and Applied Acarology.
Application Summary: This study focuses on the lethal and sublethal effects of hexythiazox on the two-spotted spider mite (Tetranychus urticae Koch) with emphasis on its transovarial toxicity.
Methods of Application: Hexythiazox was applied when T.
Results: The strongest transovarial toxic effect occurred within the first 4 days following treatment, when 52–89% of the eggs laid by treated females (96% in control) hatched.
Scientific Field: Agriculture and Pest Control.
Application Summary: Hexythiazox is approved for use on strawberries with one spray application at 0.21 kg ai/ha and a PHI of 3 days.
Methods of Application: The method involves a single spray application of Hexythiazox at a specific rate.
Application Summary: This research focuses on the residue dissipation and safety assessment of hexythiazox residues in grapes.
Methods of Application: The method involves the application of Hexythiazox and then washing and oil dipping treatment.
Application Summary: This study focuses on the residue data from the new Japanese supervised trials.
Methods of Application: The method involves the application of Hexythiazox at a specific rate.
Hexythiazox is a synthetic compound classified as an acaricide and insecticide, primarily used in agriculture to control mite populations. Its chemical formula is , and it is characterized by a thiazolidine structure. The compound has two chiral centers, making it racemic in nature, and it is often supplied as a wettable powder for foliar application on crops .
Hexythiazox acts as a mite growth regulator by disrupting the molting process of mites []. It specifically inhibits chitin synthesis, which is essential for forming the new exoskeleton during molting. This disrupts the development of immature mites (larvae and nymphs) and prevents egg hatching (ovicidal effect) [].
Hexythiazox is considered to have low mammalian toxicity [, ]. However, proper handling precautions are still recommended to avoid skin contact, inhalation, or ingestion. It is also advisable to follow recommended application rates to minimize environmental impact.
As an acaricide, hexythiazox disrupts the growth of mites by inhibiting chitin synthesis, which is crucial for their development. It specifically targets the CHS1 (chitin synthase) enzyme, leading to growth inhibition in pests such as Brevipalpus phoenicis, Panonychus ulmi, and Tetranychus urticae . Hexythiazox exhibits low acute toxicity to humans and animals, causing mild eye irritation but showing no significant skin irritation or carcinogenic effects at standard exposure levels .
Hexythiazox can be synthesized through various methods involving the reaction of thiazolidine derivatives with chlorinated compounds. The general synthetic pathway includes:
This synthesis can be optimized based on desired purity and yield .
Hexythiazox is primarily used in agricultural settings as a pesticide for crops susceptible to mite infestations. Its applications include:
Research has shown that hexythiazox interacts with various environmental factors, influencing its efficacy and degradation. Studies indicate that it can form complexes with soil components, affecting its bioavailability and persistence. Furthermore, interactions with other pesticides can either enhance or diminish its effectiveness against target pests .
Hexythiazox shares structural similarities with several other pesticides, particularly those within the thiazolidine class. Here are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Abamectin | CHO | Broad-spectrum insecticide |
Spirodiclofen | CHClO | Effective against various mites |
Bifenazate | CHNO | Selective for spider mites |
Hexythiazox is unique due to its specific mode of action targeting chitin synthesis, distinguishing it from other acaricides that may operate through neurotoxic mechanisms or other pathways. Its low toxicity profile also makes it favorable for use in integrated pest management systems where environmental safety is a concern .
Hexythiazox exhibits well-defined thermodynamic properties that are crucial for understanding its physical behavior and stability characteristics. The melting point of hexythiazox has been consistently reported as 108.0-108.5°C (381.0-381.5 K) across multiple regulatory and scientific sources [1] [2] [3]. This relatively high melting point indicates strong intermolecular forces within the crystalline structure, contributing to its stability at ambient temperatures.
The vapor pressure of hexythiazox demonstrates its low volatility characteristics. At 20°C, the vapor pressure is reported as 3.4×10⁻⁶ Pa [1], while at 25°C it decreases to 1.3×10⁻⁹ kPa (equivalent to 1×10⁻⁸ mmHg) [2]. This extremely low vapor pressure classifies hexythiazox as a relatively non-volatile compound, which has significant implications for its environmental fate and application characteristics [4]. The temperature-dependent vapor pressure relationship follows the Clausius-Clapeyron equation, showing decreased volatility with lower temperatures.
Thermodynamic studies using van't Hoff equation analysis have revealed important separation parameters for hexythiazox enantiomers. The enthalpy of separation (ΔH) ranges from −14.08 to −5.95 kJ/mol, while the entropy of separation (ΔS) spans from −3.18 to −0.91 J/mol·K [5]. These negative values indicate that the separation processes are enthalpically driven, with stronger interactions between the stationary phase and the analyte at lower temperatures.
The compound demonstrates thermal stability up to 300°C, with decomposition occurring only at elevated temperatures beyond normal environmental conditions [6]. Differential scanning calorimetry studies have shown that hexythiazox exhibits a steep endothermic slope after the melting temperature, indicating high volatilization capacity within the temperature range up to 240°C [7].
Hexythiazox exhibits markedly different solubility characteristics in various solvents, reflecting its chemical structure and polarity. Water solubility is extremely limited, with reported values ranging from 0.12 to 0.5 mg/L at 20°C [1] [2] [3]. This low aqueous solubility is attributed to the hydrophobic nature of the compound, particularly the cyclohexyl and chlorophenyl moieties.
In contrast, hexythiazox demonstrates significantly higher solubility in organic solvents. Chloroform provides the highest solubility at 1370-1379 g/L [1] [6], followed by xylene at 362 g/L [1] [6]. Medium solubility is observed in acetone (160 g/L) [1] [6] and acetonitrile (28.6 g/L) [1] [6], while methanol exhibits lower solubility at 20.6 g/L [1] [6]. The least favorable organic solvent is n-hexane, with solubility of only 3.9 g/L [1] [6].
For analytical and research applications, specific solubility data in common laboratory solvents includes ethanol (0.2 mg/mL), dimethyl sulfoxide (2 mg/mL), and dimethylformamide (5 mg/mL) [8] [9]. The solubility pattern follows the general principle of "like dissolves like," with higher solubility in solvents possessing similar polarity and hydrogen bonding capabilities.
The octanol/water partition coefficient (log Pow) ranges from 2.53 to 2.75 [2] [6], indicating moderate lipophilicity. This value suggests that hexythiazox has a tendency to partition into lipophilic phases, which is consistent with its biological activity as a lipophilic acaricide and its limited water solubility.
Hexythiazox demonstrates variable stability under different hydrolytic conditions, with degradation rates heavily dependent on pH and temperature. Under mild acidic conditions simulating pasteurization (pH 4, 90°C, 20 minutes), the compound maintains approximately 95% stability with minimal degradation [10] [11]. Similarly, under cooking conditions (pH 5, 100°C, 60 minutes), stability remains high at approximately 90% [10] [11].
The compound shows moderate stability under neutral conditions at room temperature, with reported half-lives of 7×10⁴ hours at pH 5-7 [1]. Under slightly alkaline conditions (pH 9), the half-life decreases to 1.2×10⁴ hours [1], indicating increased susceptibility to base-catalyzed hydrolysis.
Sterilization conditions represent the most challenging environment for hexythiazox stability. Under sterilization parameters (pH 6, 120°C, 20 minutes), approximately 50% degradation occurs [10] [11]. The primary degradation product under these conditions is PT-1-3 (5-(4-chlorophenyl)-4-methyl-2-thiazolidinone), which accounts for 48.4% of the initial concentration [10]. Additional studies using ¹⁴C-labeled hexythiazox have identified cyclohexylamine as a major degradation product (43.5% of total radioactive residue) under sterilization conditions [11].
In aqueous environments under anaerobic conditions, hexythiazox exhibits a whole system half-life of 120 days [4]. The degradation mechanism primarily involves amide bond cleavage, leading to the formation of PT-1-2 and PT-1-3 as major metabolites [12]. The hydrolytic pathway follows first-order kinetics, with rate constants that increase with temperature and pH.
Photolytic degradation represents a significant pathway for hexythiazox environmental fate. The compound undergoes direct photolysis following first-order kinetics under both ultraviolet radiation and natural sunlight conditions [13]. Degradation rates are consistently faster under UV light (λ ≥ 250 nm) compared to natural sunlight (λ ≥ 290 nm) [13].
In aqueous solutions under sunlight exposure, hexythiazox exhibits a half-life of 16.6 days for primary photodegradation [14]. Soil photolysis proceeds more slowly, with a reported half-life of 116 days [15], indicating that hexythiazox is considered non-persistent in terrestrial photolytic systems. The difference in degradation rates between aqueous and soil systems reflects the availability of photons and the protective effects of soil matrices.
Photocatalytic studies have demonstrated enhanced degradation efficiency in the presence of various catalysts. Titanium dioxide (TiO₂) provides the most efficient photocatalytic enhancement, significantly exceeding the effectiveness of hydrogen peroxide (H₂O₂) and potassium nitrate (KNO₃) as photosensitizers [13]. The enhanced degradation follows first-order kinetics across all catalyst systems.
The photodegradation pathway involves multiple mechanistic steps. Two major photoproducts have been identified and characterized: cyclohexylamine and 5-(4-chlorophenyl)-4-methylthiazolidin-2-one (PT-1-3) [13]. Additionally, nine minor photoproducts have been detected using liquid chromatography-mass spectrometry techniques [13]. The degradation mechanism involves initial hydroxylation of the cyclohexyl ring, followed by subsequent fragmentation and rearrangement reactions.
Under field conditions, solar radiation contributes significantly to hexythiazox dissipation, with photodegradation identified as the primary mechanism for initial residue reduction [16]. The photolytic half-life under natural sunlight conditions in field studies has been reported as 16.7 days [6], consistent with laboratory aqueous photolysis studies.
The photolytic stability is influenced by solvent systems, with different degradation rates observed in aqueous methanolic, aqueous isopropanolic, and aqueous acetonitrile solutions [13]. The variation in photodegradation rates among different solvent systems suggests that solvent properties such as polarity and hydrogen bonding capacity influence the photochemical processes.
Environmental Hazard